molecular formula C8H11NO2S B13486317 2-Amino-4-(thiophen-3-yl)butanoic acid

2-Amino-4-(thiophen-3-yl)butanoic acid

Cat. No.: B13486317
M. Wt: 185.25 g/mol
InChI Key: SOQXOGOPSSWYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(thiophen-3-yl)butanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(thiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction is often employed due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Amino-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in various biochemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with enzymes and receptors in a specific manner .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(thiophen-3-yl)butanoic acid is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may contain different substituents or functional groups .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-amino-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C8H11NO2S/c9-7(8(10)11)2-1-6-3-4-12-5-6/h3-5,7H,1-2,9H2,(H,10,11)

InChI Key

SOQXOGOPSSWYCB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.